molecular formula C6H12ClNO B2752522 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride CAS No. 2503208-63-5

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride

Cat. No. B2752522
M. Wt: 149.62
InChI Key: SYJHLCVDSYZWMJ-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62. It is a derivative of the 5-oxaspiro[2.4]heptan-2-amine family .


Synthesis Analysis

The synthesis of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride and its derivatives has been reported in the literature . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .


Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom .

Scientific Research Applications

Novel Compound Synthesis

The compound has been utilized in various synthesis processes. Bessmertnykh et al. (1992) discussed its use in preparing 5-(arylamino)tetrahydrofuran-2-ones, demonstrating its utility in generating open-chain or cyclic compounds depending on the starting materials (Bessmertnykh, Voevodskaya, Donskaya, & Zinevich, 1992).

Diversity-Oriented Synthesis

Wipf et al. (2004) explored its use in diversity-oriented synthesis, where it helped create functionalized pyrrolidines, piperidines, and azepines, important for drug discovery (Wipf, Stephenson, & Walczak, 2004).

Medicinal Chemistry

In medicinal chemistry, Odagiri et al. (2013) synthesized novel quinolines using 5-Oxaspiro[2.4]heptan-2-amine hydrochloride, which exhibited potent antibacterial activity against respiratory pathogens, highlighting its significance in developing new antibacterial drugs (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

Angular Spirocyclic Synthesis

The compound has also been used in synthesizing angular spirocyclic azetidines. Guerot et al. (2011) reported the synthesis of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane, demonstrating its versatility in drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Synthesis of Novel Amino Acids

Radchenko et al. (2010) used 5-Oxaspiro[2.4]heptan-2-amine hydrochloride in the synthesis of novel amino acids, contributing to the field of biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJHLCVDSYZWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride

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